An In-Depth Technical Guide to 4-(2-Methylpyrimidin-4-yl)aniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-(2-Methylpyrimidin-4-yl)aniline: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-(2-methylpyrimidin-4-yl)aniline, a heterocyclic aromatic amine of significant interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of a consolidated datasheet for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to serve as a foundational resource.
Molecular Structure and Physicochemical Properties
4-(2-Methylpyrimidin-4-yl)aniline is characterized by an aniline ring substituted at the para-position with a 2-methylpyrimidine ring linked at its 4-position. This arrangement of a hydrogen bond donor (the aniline amine) and acceptor-rich heteroaromatic system makes it a valuable scaffold in medicinal chemistry.
Molecular Formula: C₁₁H₁₁N₃
Molecular Weight: 185.23 g/mol
The key physicochemical properties are summarized in the table below. These values are calculated based on the chemical structure and may vary slightly under experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | Calculated |
| Molecular Weight | 185.23 g/mol | Calculated |
| XLogP3-AA | 2.1 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Topological Polar Surface Area | 51.8 Ų | Predicted |
| Formal Charge | 0 | Calculated |
Synthesis and Purification
The synthesis of 4-(2-methylpyrimidin-4-yl)aniline can be achieved through a multi-step process, with the key step being the construction of the pyrimidine ring followed by the introduction of the amino group. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
A common and effective method for synthesizing substituted pyrimidines is through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of 4-(2-methylpyrimidin-4-yl)aniline, a suitable precursor would be a substituted chalcone, which can be cyclized with acetamidine. The synthesis can be followed by the reduction of a nitro group to the desired aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
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To a stirred solution of 4-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents) dropwise at room temperature.
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Continue stirring the reaction mixture at room temperature for 2-3 hours, during which a solid precipitate should form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid product, wash it with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting chalcone intermediate under vacuum.
Step 2: Synthesis of 2-Methyl-4-(4-nitrophenyl)pyrimidine (Pyrimidine Intermediate)
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 equivalents) in absolute ethanol, add acetamidine hydrochloride (1.2 equivalents) and stir for 30 minutes at room temperature.
-
Add the chalcone intermediate from Step 1 (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure pyrimidine intermediate.
Step 3: Synthesis of 4-(2-Methylpyrimidin-4-yl)aniline (Final Product)
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In a round-bottom flask, suspend the pyrimidine intermediate from Step 2 (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reduction can be monitored by TLC.
-
After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Spectroscopic Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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Aniline Protons: Two doublets are expected for the aromatic protons of the aniline ring, integrating to 2H each. The protons ortho to the amino group will appear as a doublet around δ 6.7-6.9 ppm, and the protons ortho to the pyrimidine ring will be a doublet at a more downfield region, around δ 7.9-8.1 ppm, due to the electron-withdrawing nature of the pyrimidine ring.
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Pyrimidine Protons: A doublet for the proton at the 5-position of the pyrimidine ring is expected around δ 7.3-7.5 ppm, and a doublet for the proton at the 6-position should appear further downfield, around δ 8.6-8.8 ppm.
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Methyl Protons: A singlet integrating to 3H for the methyl group on the pyrimidine ring is anticipated around δ 2.6-2.8 ppm.
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Amine Protons: A broad singlet for the -NH₂ protons is expected around δ 5.5-6.0 ppm.
¹³C NMR (100 MHz, DMSO-d₆):
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The spectrum should display 9 distinct signals corresponding to the 11 carbon atoms (with two pairs of equivalent carbons in the aniline ring).
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Aniline Carbons: The carbon attached to the amino group (C-4') is expected around δ 150-152 ppm. The carbon attached to the pyrimidine ring (C-1') should be around δ 128-130 ppm. The other aromatic carbons of the aniline ring will appear in the δ 113-130 ppm range.
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Pyrimidine Carbons: The C-2 carbon (attached to the methyl group) is expected around δ 168-170 ppm. The C-4 carbon (attached to the aniline ring) should be in the δ 163-165 ppm range. The C-6 carbon is anticipated around δ 157-159 ppm, and the C-5 carbon around δ 115-117 ppm.
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Methyl Carbon: The methyl carbon signal is expected around δ 25-27 ppm.
Infrared (IR) Spectroscopy
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N-H Stretching: A pair of absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
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C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
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C=N and C=C Stretching: Strong absorption bands in the 1500-1650 cm⁻¹ region due to the C=N stretching of the pyrimidine ring and C=C stretching of both aromatic rings.
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N-H Bending: A characteristic bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 185.
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Fragmentation: Key fragmentation patterns would likely involve the loss of HCN (m/z = 27) from the pyrimidine ring and fragmentation of the aniline ring.
Applications in Drug Development
The 4-anilino-pyrimidine scaffold is a well-established pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors. Aniline and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[3][4]
-
Kinase Inhibition: Many clinically approved kinase inhibitors, such as Imatinib and Gefitinib, feature a similar structural motif. The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The pyrimidine ring can form additional interactions and provides a scaffold for further chemical modification to enhance potency and selectivity.
-
Anticancer Agents: Due to their role as kinase inhibitors, compounds with this scaffold are extensively explored as potential anticancer agents.[5] They can target various kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Other Therapeutic Areas: The versatility of the anilino-pyrimidine core allows for its application in developing drugs for other diseases, including inflammatory disorders and infectious diseases.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-(2-methylpyrimidin-4-yl)aniline. The safety profile is expected to be influenced by the aniline moiety, which is known for its toxicity.[6][7][8]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[7][9]
-
Health Hazards: Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8] They can cause irritation to the skin, eyes, and respiratory tract.[9] Prolonged or repeated exposure may have adverse effects on the blood (methemoglobinemia), liver, and kidneys.[6]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
4-(2-Methylpyrimidin-4-yl)aniline is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its structural features make it an attractive candidate for the development of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and development.
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